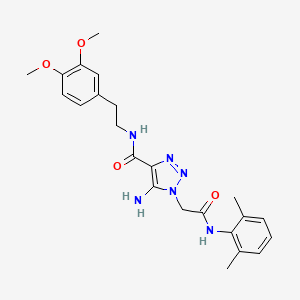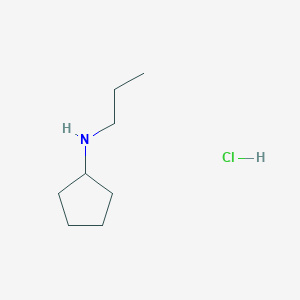
N-propylcyclopentanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propylcyclopentanamine hydrochloride is a chemical compound with the empirical formula C8H18ClN . It is a solid substance and is used in early discovery research .
Molecular Structure Analysis
The molecular weight of this compound is 163.69 . The SMILES string representation of the molecule is CCCNC1CCCC1. [H]Cl .Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C8H18ClN and it has a molecular weight of 163.69 .Wissenschaftliche Forschungsanwendungen
N-propylcyclopentanamine hydrochloride has a wide range of applications in scientific research. It has been studied for its potential as an antifungal agent, an inhibitor of HIV integrase, an inhibitor of the enzyme acetylcholinesterase, and a therapeutic agent for Alzheimer's disease. In addition, this compound has been studied for its potential to reduce inflammation and its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The exact mechanism of action of N-propylcyclopentanamine hydrochloride is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is important for proper functioning of the nervous system. By inhibiting the enzyme, this compound is believed to increase the levels of acetylcholine in the brain, which may be beneficial for treating certain neurological disorders.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may be beneficial for treating inflammatory conditions such as arthritis. In addition, this compound has been found to have anti-cancer properties, which may be beneficial for treating certain types of cancer. This compound has also been found to have neuroprotective effects, which may be beneficial for treating certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-propylcyclopentanamine hydrochloride has a number of advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound. This makes it an attractive option for laboratory experiments. However, this compound is not very soluble in water and has a low solubility in organic solvents, which can limit its use in certain experiments. In addition, this compound is a relatively unstable compound and can be easily degraded if not stored properly.
Zukünftige Richtungen
N-propylcyclopentanamine hydrochloride has a number of potential future directions for research. One potential direction is to explore its potential as an anti-cancer agent. Another potential direction is to explore its potential as a therapeutic agent for Alzheimer's disease. Additionally, this compound could be studied to explore its potential as an antifungal agent and an inhibitor of HIV integrase. Finally, this compound could be studied to explore its potential to reduce inflammation and its ability to inhibit the growth of cancer cells.
Synthesemethoden
N-propylcyclopentanamine hydrochloride is synthesized through a two-step process. The first step involves the reaction of propyl amine with cyclopentanone in the presence of a catalyst to form a cyclopentyl imine. The second step involves the reaction of the cyclopentyl imine with hydrochloric acid to form the desired product, this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-propylcyclopentanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-7-9-8-5-3-4-6-8;/h8-9H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRACTLCVYPJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(trifluoromethyl)-N-[3-[4-[3-[[3-(trifluoromethyl)benzoyl]amino]propoxy]phenoxy]propyl]benzamide](/img/structure/B2911424.png)
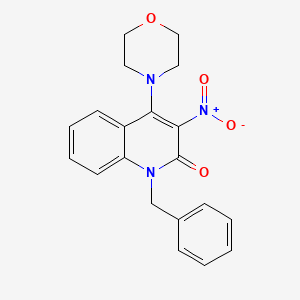
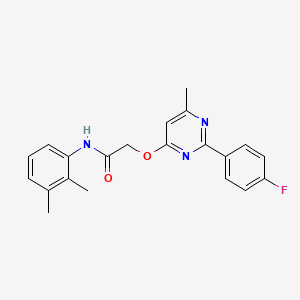
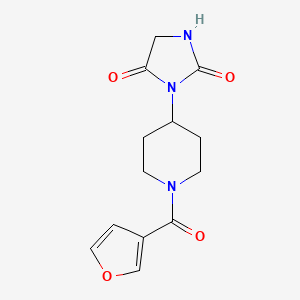
![2-(4-chlorophenoxy)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2911429.png)
![6-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2911430.png)
![1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2911431.png)
![2-[(4-Bromophenyl)carbonyl]furan](/img/structure/B2911433.png)
![N-Methyl-N-[(2-phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2911435.png)

![5-{[(4-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B2911437.png)
![N-[6-Oxo-2-(oxolan-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2911438.png)
